molecular formula C8H5ClI2 B14338964 1-Chloro-4-(2,2-diiodoethenyl)benzene CAS No. 97946-22-0

1-Chloro-4-(2,2-diiodoethenyl)benzene

Cat. No.: B14338964
CAS No.: 97946-22-0
M. Wt: 390.39 g/mol
InChI Key: HZYXGJOCBOJUPD-UHFFFAOYSA-N
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Description

1-Chloro-4-(2,2-diiodoethenyl)benzene is a halogenated aromatic compound characterized by a benzene ring substituted with a chlorine atom at the para position and a diiodoethenyl group (-CH=CI₂) at the adjacent position. This structure confers unique electronic and steric properties, making it valuable in synthetic chemistry, particularly in cross-coupling reactions and as a precursor for organoiodine compounds. Its synthesis often involves halogenation or palladium-catalyzed coupling reactions, as evidenced by silica gel-assisted methods yielding derivatives like 2-(1-adamantylsulfanyl)-4-bromo-1-chloro-3-(2,2-diiodoethenyl)benzene (12b) with a 70% yield . Challenges in synthesis include optimizing reaction conditions (e.g., solvent, base, temperature) to avoid low yields or impurities, as seen in related compounds using Fe/HCl or SnCl₂ reductants .

Properties

CAS No.

97946-22-0

Molecular Formula

C8H5ClI2

Molecular Weight

390.39 g/mol

IUPAC Name

1-chloro-4-(2,2-diiodoethenyl)benzene

InChI

InChI=1S/C8H5ClI2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-5H

InChI Key

HZYXGJOCBOJUPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=C(I)I)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-(2,2-diiodoethenyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the halogenation of benzene derivatives, where the benzene ring undergoes substitution with chlorine and diiodoethenyl groups under specific conditions. For instance, the reaction can be catalyzed by Lewis acids such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) to facilitate the substitution process .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation followed by halogenation. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Mechanism of Action

The mechanism of action of 1-Chloro-4-(2,2-diiodoethenyl)benzene involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Efficiency : The target compound’s silica gel-assisted synthesis achieves higher yields (70%) compared to Fe/HCl-mediated reductions of nitroaromatics (low yield/purity) .
  • Environmental Impact : While DDT and its metabolites (e.g., DDE) persist in ecosystems due to C-Cl bond stability, the diiodoethenyl group may degrade differently, though iodine’s bioavailability warrants further study .
  • Pharmacological Potential: Crystalline hydrates of glycosidic chlorobenzenes show promise in medicinal chemistry, whereas non-polar derivatives like 1-chloro-4-(2,2-diiodoethenyl)benzene are primarily research tools .

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